3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide
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Overview
Description
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide typically involves multiple steps. The initial step often includes the nitration of 3,5-dimethyl-1H-pyrazole to introduce nitro groups. This is followed by the alkylation of the pyrazole ring with a suitable alkylating agent to form the pyrazolylmethyl intermediate. The final step involves the coupling of this intermediate with a benzamide derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and halogenated derivatives from substitution reactions .
Scientific Research Applications
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups and aromatic rings in the compound allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide stands out due to its unique combination of a pyrazole ring and a benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H27N5O6 |
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Molecular Weight |
529.5g/mol |
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C28H27N5O6/c1-16-9-17(2)18(3)26(10-16)39-25-13-23(12-24(14-25)32(35)36)29-28(34)22-8-6-7-21(11-22)15-31-20(5)27(33(37)38)19(4)30-31/h6-14H,15H2,1-5H3,(H,29,34) |
InChI Key |
SZCMECYWKLMUML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC(=C3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C)C |
Origin of Product |
United States |
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